molecular formula C12H11N3O4 B2397308 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1004194-55-1

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2397308
CAS No.: 1004194-55-1
M. Wt: 261.237
InChI Key: BIOOMQZEIOGAFN-UHFFFAOYSA-N
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Description

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the condensation of 5-methyl-3-nitro-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of ethyl acetate as a solvent, followed by washing with water and brine, and drying over sodium sulfate . The intermediate product is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzoic acid.

Scientific Research Applications

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the methyl group, which may influence its chemical properties.

Uniqueness

The presence of both the methyl and nitro groups in 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid makes it unique compared to its analogs. These substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-4-2-3-5-10(9)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOOMQZEIOGAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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